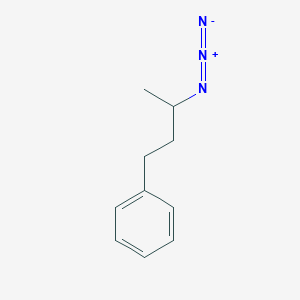
Benzene, (3-azidobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (3-azidobutyl)-: is an organic compound that features a benzene ring substituted with a 3-azidobutyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring. The azido group (-N₃) attached to the butyl chain introduces additional reactivity, making this compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-azidobutyl)- typically involves the introduction of the azido group to a butyl chain, which is then attached to a benzene ring. One common method is the nucleophilic substitution reaction where a halogenated butylbenzene reacts with sodium azide (NaN₃) under appropriate conditions. For example: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{N}_3 + \text{NaBr} ]
Industrial Production Methods: Industrial production of Benzene, (3-azidobutyl)- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (3-azidobutyl)- can undergo oxidation reactions, particularly at the benzylic position. For instance, treatment with potassium permanganate (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted butylbenzene.
Substitution: Nitrobenzene, halobenzene, etc.
Scientific Research Applications
Chemistry: Benzene, (3-azidobutyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its azido group can be transformed into various functional groups, making it a versatile building block.
Biology and Medicine: In biological research, azido compounds are often used in click chemistry for labeling and tracking biomolecules. Benzene, (3-azidobutyl)- can be employed in such applications to study protein interactions and cellular processes.
Industry: This compound finds applications in the production of polymers and materials with specific properties. The azido group can participate in cross-linking reactions, enhancing the mechanical strength and durability of materials.
Mechanism of Action
The azido group in Benzene, (3-azidobutyl)- is highly reactive and can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction mechanism involves the interaction of the azido group with alkynes or alkenes, leading to the formation of stable triazole rings. The benzene ring provides a stable framework, while the azido group introduces reactivity, allowing for diverse chemical transformations.
Comparison with Similar Compounds
Benzyl azide: Similar structure but with a shorter alkyl chain.
Phenyl azide: Lacks the butyl chain, making it less versatile in certain applications.
4-Azidobutylbenzene: Similar structure but with the azido group at a different position on the butyl chain.
Uniqueness: Benzene, (3-azidobutyl)- is unique due to the specific positioning of the azido group on the butyl chain, which can influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for targeted modifications and applications in various fields, making it a valuable chemical in both research and industry.
Properties
CAS No. |
166327-12-4 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-azidobutylbenzene |
InChI |
InChI=1S/C10H13N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
ATSYLQAKLUUERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
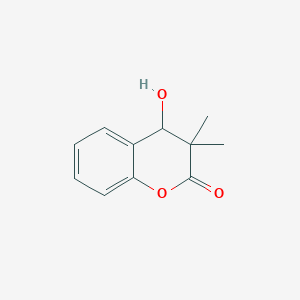
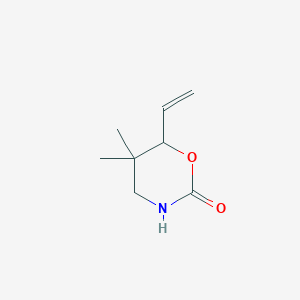
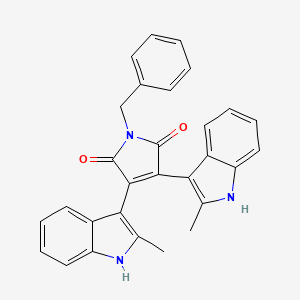
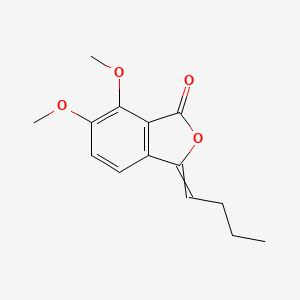
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)

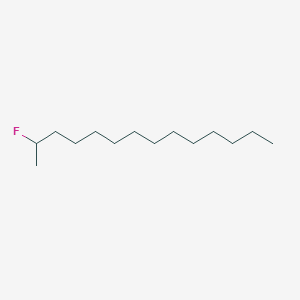
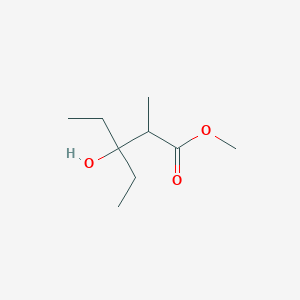
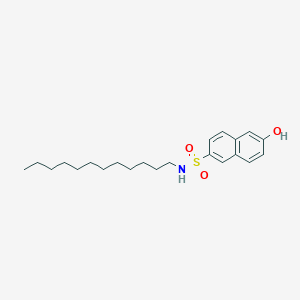
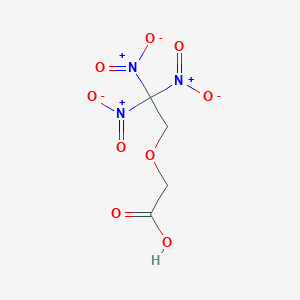
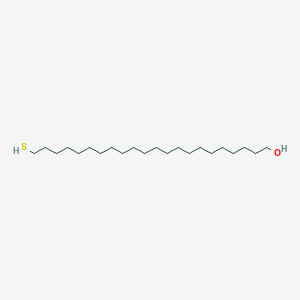
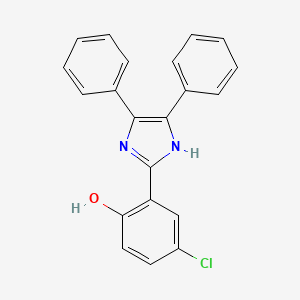
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
